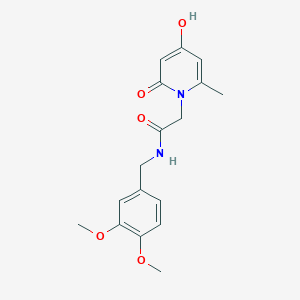![molecular formula C25H32N2O6 B12156042 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12156042.png)
5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
IUPAC Name: (2E)-3-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-5-oxo-1,5-dihydrofuran-2-ylidene)pyrrolidine-2,4-dione
This compound belongs to the class of heterocyclic compounds , containing both a pyrrolinone ring and a furan ring. Its intricate structure suggests potential biological activity.
准备方法
Synthetic Routes::
Knoevenagel Condensation:
Michael Addition:
Furan Formation:
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.
化学反应分析
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium ethoxide, diethylamine, sulfuric acid, oxidizing agents.
Major Products: Furanone derivatives, hydroxylated compounds.
科学研究应用
Medicinal Chemistry: Investigated for potential drug development due to its complex structure and potential biological activity.
Antioxidant Properties: The phenolic groups may contribute to antioxidant effects.
Anti-inflammatory Activity: Studied for its anti-inflammatory potential.
Cancer Research: Some derivatives show promise as anticancer agents.
作用机制
Molecular Targets: Likely targets include enzymes, receptors, or cellular pathways related to inflammation, oxidative stress, or cancer.
Pathways Involved: Further research needed to elucidate specific pathways.
相似化合物的比较
Uniqueness: The combination of furan, pyrrolinone, and diethylaminoethyl moieties sets it apart.
Similar Compounds: Related compounds include furanones, chalcones, and pyrrolinones.
属性
分子式 |
C25H32N2O6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O6/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)20(16-17)32-8-4)21(24(29)25(27)30)23(28)19-10-9-15-33-19/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3 |
InChI 键 |
GNNVUUZHUQVMCX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155971.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12155975.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155980.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155985.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155999.png)

![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12156007.png)
![1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12156008.png)
![{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B12156013.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156015.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156024.png)
![tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12156038.png)
